

physical and chemical properties of 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-indol-3-yl acetate

Cat. No.: B188470

[Get Quote](#)

An In-depth Technical Guide to 1-methyl-1H-indol-3-yl acetate

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-methyl-1H-indol-3-yl acetate**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

1-methyl-1H-indol-3-yl acetate is an indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, methylated at the nitrogen of the pyrrole ring, and an acetate group attached at the 3-position.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **1-methyl-1H-indol-3-yl acetate** and a closely related isomer, methyl 2-(1H-indol-3-yl)acetate, for comparative purposes.

Table 1: Key Identifiers for **1-methyl-1H-indol-3-yl acetate**

Identifier	Value
IUPAC Name	(1-methylindol-3-yl) acetate[1]
CAS Number	3260-63-7
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [1]
Molecular Weight	189.21 g/mol [1]
SMILES	CC(=O)OC1=CN(C2=CC=CC=C21)C[1]
InChI	InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3[1]
InChIKey	QSVQMVRTWNDARDT-UHFFFAOYSA-N[1]

Table 2: Physical Properties of Methyl 2-(1H-indol-3-yl)acetate (Isomer)

Property	Value
Physical Description	Solid
Melting Point	50-52 °C[2]
Boiling Point	160-163 °C at 0.5 mmHg[2]
Solubility	Soluble in methanol (0.1 g/mL)[2]

Table 3: Spectroscopic Data for **1-methyl-1H-indol-3-yl acetate**

Spectroscopic Data	Values
Mass Spectrometry	Major fragments observed at m/z 147, 146[1]

Experimental Protocols

Synthesis of 1-methyl-1H-indol-3-yl acetate

This protocol is adapted from general methods for the synthesis of indolyl acetates.

Materials:

- 1-methyl-1H-indole
- Acetic anhydride
- Pyridine (or another suitable base)
- Ethyl acetate
- Water
- Saturated brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- In a round-bottom flask, dissolve 1-methyl-1H-indole in pyridine.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Perform a liquid-liquid extraction with ethyl acetate (3 x 40 mL).
- Combine the organic extracts and wash them with water (50 mL) followed by saturated brine (100 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **1-methyl-1H-indol-3-yl acetate**.

Purification and Analysis

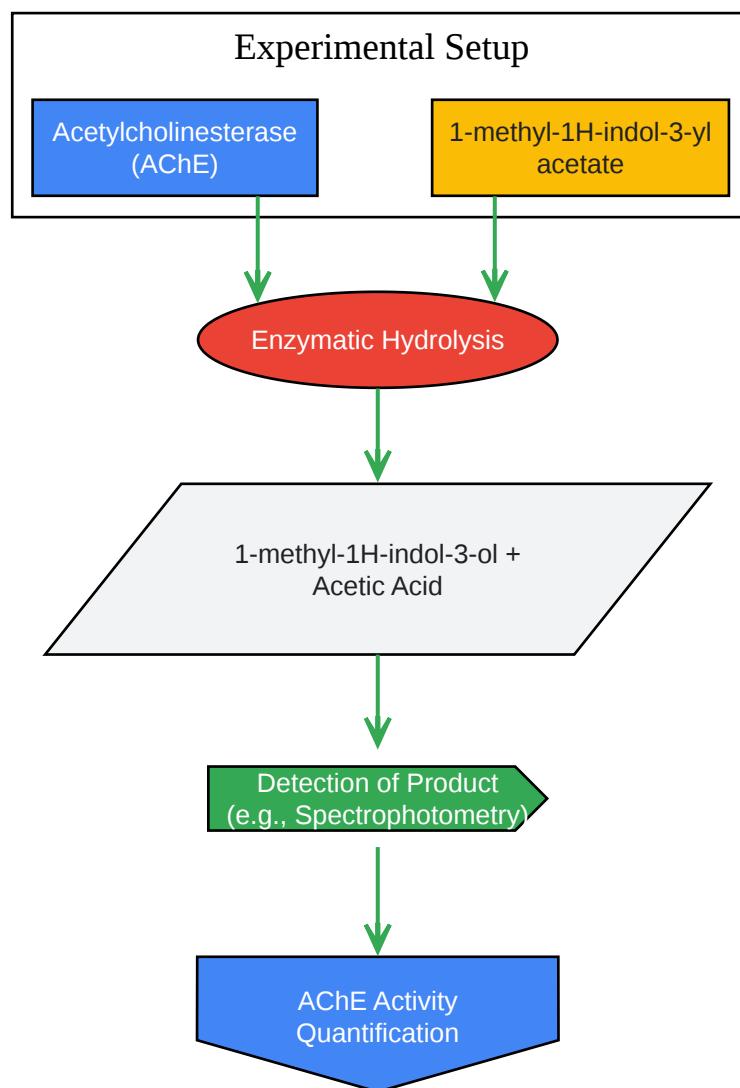
- Purification: The primary method for purification is silica gel column chromatography.
- Analysis: The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:
 - Thin Layer Chromatography (TLC): To monitor the reaction progress and purity of fractions from column chromatography.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Biological Activity and Signaling Pathways

Derivatives of 1-methyl-1H-indole have been shown to possess significant biological activity, including potential as anti-cancer agents through the inhibition of tubulin polymerization. Additionally, **1-methyl-1H-indol-3-yl acetate** has been identified as a test substrate for acetylcholinesterase.

Inhibition of Tubulin Polymerization

Certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis (programmed cell death).



[Click to download full resolution via product page](#)

Caption: Tubulin polymerization inhibition pathway by a 1-methyl-1H-indol-3-yl acetamide derivative.

Acetylcholinesterase Substrate Activity

1-methyl-1H-indol-3-yl acetate can be used as a substrate to measure the activity of acetylcholinesterase (AChE), an enzyme critical for nerve function. The enzymatic hydrolysis of the acetate can be monitored to determine AChE activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indol-3-ol, 1-methyl-, 3-acetate | C11H11NO2 | CID 76747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 吲哚-3-乙酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-methyl-1H-indol-3-yl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188470#physical-and-chemical-properties-of-1-methyl-1h-indol-3-yl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

